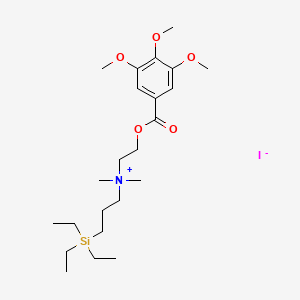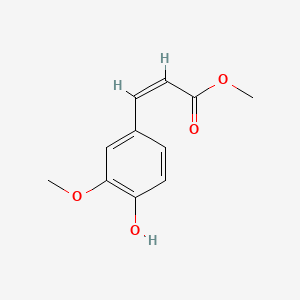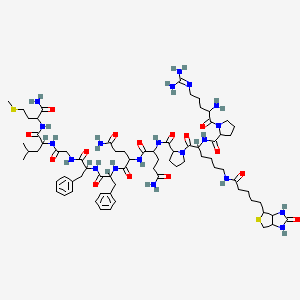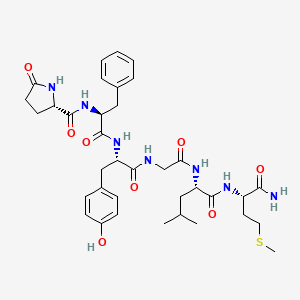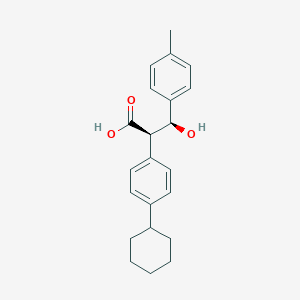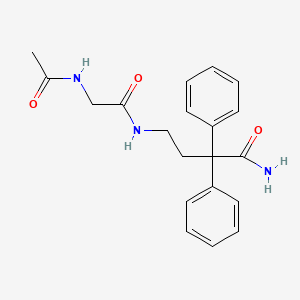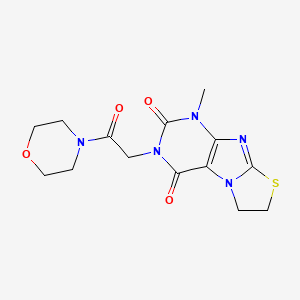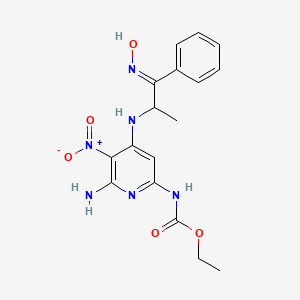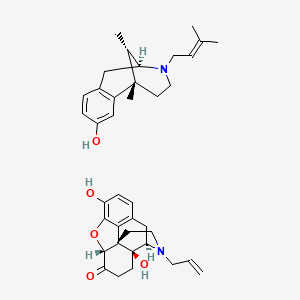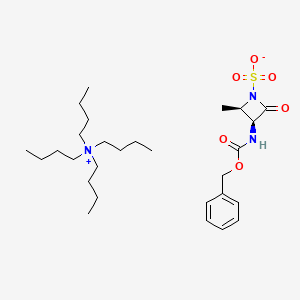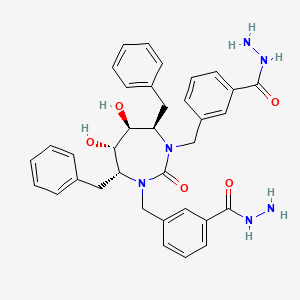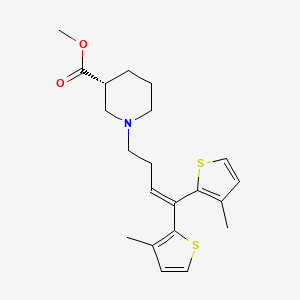
(R)-Tiagabine 4-carboxy-O-methyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Tiagabine 4-carboxy-O-methyl is a derivative of tiagabine, a well-known anticonvulsant drug used primarily in the treatment of epilepsy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tiagabine 4-carboxy-O-methyl typically involves several key steps:
Starting Material: The synthesis begins with the preparation of the core structure of tiagabine.
Functional Group Modification: Introduction of the carboxylic acid group and the methoxy group is achieved through specific chemical reactions such as esterification and methylation.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of ®-Tiagabine 4-carboxy-O-methyl would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
®-Tiagabine 4-carboxy-O-methyl can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield aldehydes or ketones, while reduction could produce alcohols.
Scientific Research Applications
®-Tiagabine 4-carboxy-O-methyl has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including anticonvulsant and neuroprotective effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-Tiagabine 4-carboxy-O-methyl involves its interaction with specific molecular targets in the brain. It is believed to inhibit the reuptake of gamma-aminobutyric acid (GABA), a neurotransmitter, thereby increasing its availability in the synaptic cleft. This leads to enhanced inhibitory neurotransmission, which can help control seizures and other neurological conditions.
Comparison with Similar Compounds
Similar Compounds
Tiagabine: The parent compound, primarily used as an anticonvulsant.
Gabapentin: Another anticonvulsant with a different mechanism of action.
Pregabalin: Similar to gabapentin, used for neuropathic pain and epilepsy.
Uniqueness
®-Tiagabine 4-carboxy-O-methyl is unique due to its specific chemical modifications, which may confer distinct pharmacological properties compared to its parent compound and other similar drugs. These modifications can influence its bioavailability, potency, and side effect profile, making it a valuable compound for further research and development.
Properties
CAS No. |
938158-99-7 |
|---|---|
Molecular Formula |
C21H27NO2S2 |
Molecular Weight |
389.6 g/mol |
IUPAC Name |
methyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C21H27NO2S2/c1-15-8-12-25-19(15)18(20-16(2)9-13-26-20)7-5-11-22-10-4-6-17(14-22)21(23)24-3/h7-9,12-13,17H,4-6,10-11,14H2,1-3H3/t17-/m1/s1 |
InChI Key |
SYEVPDBMLIZQKO-QGZVFWFLSA-N |
Isomeric SMILES |
CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)OC)C3=C(C=CS3)C |
Canonical SMILES |
CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)OC)C3=C(C=CS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


